ML-290 (CAS 1482500-76-4) is a non-peptide, low-molecular-weight small molecule that functions as a biased allosteric agonist of the human relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR). It was identified through a high-throughput screening (HTS) campaign of >350,000 compounds and subsequent structure-activity relationship (SAR) optimization.
Molecular FormulaC24H21F3N2O5S
Molecular Weight506.5 g/mol
Cat. No.B609136
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
ML-290 Procurement Guide: First-in-Class RXFP1 Agonist Chemical Overview
ML-290 (CAS 1482500-76-4) is a non-peptide, low-molecular-weight small molecule that functions as a biased allosteric agonist of the human relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR) [1]. It was identified through a high-throughput screening (HTS) campaign of >350,000 compounds and subsequent structure-activity relationship (SAR) optimization [2]. Unlike the native peptide ligand relaxin-2 (serelaxin), which requires intravenous infusion and suffers from a short in vivo half-life, ML-290 represents a first-in-class small-molecule alternative with oral bioavailability and high metabolic stability [3][4]. The compound selectively activates human RXFP1 with an EC50 of 94 nM (0.094 µM) in cAMP production assays and exhibits biased GPCR signaling compared to the native ligand, which may confer distinct biological effects [5].
[1] Agoulnik AI, Agoulnik IU, Hu X, Marugan J. Synthetic non-peptide low molecular weight agonists of the relaxin receptor 1. Br J Pharmacol. 2017 May;174(10):977-989. doi: 10.1111/bph.13656. View Source
[2] Wilson KJ, Xiao J, Chen CZ, Huang Z, Agoulnik IU, Ferrer M, Southall N, Hu X, Zheng W, Xu X, Wang A, Myhr C, Barnaeva E, George ER, Agoulnik AI, Marugan JJ. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile. Eur J Med Chem. 2018 Aug 5;156:79-92. doi: 10.1016/j.ejmech.2018.06.047. View Source
[3] Ng HH, Esteban-Lopez M, Agoulnik AI. Targeting the relaxin/insulin-like family peptide receptor 1 and 2 with small molecule compounds. Mol Cell Endocrinol. 2019 May 1;487:40-44. doi: 10.1016/j.mce.2018.12.013. View Source
[4] Kaftanovskaya EM, Ng HH, Soula M, Rivas B, Myhr C, Ho BA, Cervantes BA, Shupe TD, Devarasetty M, Hu X, Xu X, Patnaik S, Wilson KJ, Barnaeva E, Ferrer M, Southall NT, Marugan JJ, Bishop CE, Agoulnik IU, Agoulnik AI. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis. Sci Rep. 2017 Sep 7;7(1):10806. doi: 10.1038/s41598-017-10521-9. View Source
[5] Yung LM, Yang P, van Deusen C, Bocobo G, Dinter T, Cavallo J, et al. Biased small molecule RXFP1 agonists ameliorate experimental pulmonary hypertension and RV hypertrophy. Circulation. 2025 Nov 4;152(Suppl_1):A4370217. View Source
ML-290 Differentiator: Why Other RXFP1 Agonists Cannot Be Simply Substituted
Generic substitution of ML-290 with other RXFP1 agonists is not scientifically valid due to several irreconcilable differences in pharmacology, species specificity, and signaling bias. Firstly, ML-290 exhibits a unique species activation profile, potently stimulating human, macaque, pig, and rabbit RXFP1, but demonstrating minimal to no activity at mouse, rat, or guinea pig orthologs [1]. This is in contrast to the native peptide relaxin-2, which activates all mammalian orthologs, and to other small-molecule RXFP1 agonists like AZD5462, which may possess different species cross-reactivity profiles [2]. Secondly, ML-290 is a biased agonist, preferentially coupling to Gαs and GαoB over Gαi3, resulting in a signaling profile distinct from both the native ligand and other small-molecule agonists [3][4]. This signaling bias directly impacts downstream functional outcomes, including anti-fibrotic and vasodilatory responses. Thirdly, the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of ML-290 are a direct result of its specific chemical structure and cannot be assumed for other RXFP1 agonists, even those within the same 2-acetamido-N-phenylbenzamide chemotype, as demonstrated by the dramatic difference in microsomal stability between the initial hit compound and optimized ML-290 [5]. Therefore, substitution without rigorous re-validation would introduce unacceptable variables in experimental reproducibility and translational relevance.
[1] Huang Z, Myhr C, Bathgate RA, Ho BA, Bueno A, Hu X, Xiao J, Southall N, Barnaeva E, Agoulnik IU, Marugan JJ, Ferrer M, Agoulnik AI. Activation of Relaxin Family Receptor 1 from Different Mammalian Species by Relaxin Peptide and Small-Molecule Agonist ML290. Front Endocrinol (Lausanne). 2015 Aug 17;6:128. doi: 10.3389/fendo.2015.00128. View Source
[2] GemPharmatech. Comparison of ML-290 and AZD5462 analogs in anesthetized B6-hRXFP1 mice. GemPharmatech Research Report. 2025 Aug 25. View Source
[3] ML290 is a biased allosteric agonist at the relaxin receptor RXFP1. Sci Rep. 2017 Jun 7;7(1):2950. doi: 10.1038/s41598-017-02965-0. View Source
[4] Yung LM, Yang P, van Deusen C, Bocobo G, Dinter T, Cavallo J, et al. Biased small molecule RXFP1 agonists ameliorate experimental pulmonary hypertension and RV hypertrophy. Circulation. 2025 Nov 4;152(Suppl_1):A4370217. View Source
[5] Table 13, Comparison of ADME profile for hit 1 and ML290. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. View Source
ML-290 Quantitative Evidence Guide: Direct Comparator Data for Procurement Decisions
ML-290 vs. Hit Compound 1: Superior Aqueous Solubility and Liver Microsomal Stability
ML-290 demonstrates a profound improvement in key ADME parameters compared to the initial hit compound (Compound 1) from which it was optimized, making it suitable for in vivo studies requiring high systemic exposure. ML-290 exhibits a 3.2-fold increase in aqueous kinetic solubility (in terms of µM) and a 3.2-fold increase in human liver microsomal stability half-life (T1/2) relative to Hit 1 [1].
Higher aqueous solubility facilitates formulation for in vivo dosing and reduces the risk of compound precipitation in biological assays, a critical factor for reproducible pharmacology.
[1] Table 13, Comparison of ADME profile for hit 1 and ML290. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. View Source
ML-290 vs. Hit Compound 1: Dramatically Enhanced Liver Microsomal Stability
The optimization of ML-290 from the original hit series resulted in a compound with dramatically enhanced metabolic stability. Specifically, ML-290 demonstrated a human liver microsomal stability half-life (T1/2) of 161 minutes, compared to just 38 minutes for the initial hit compound (Compound 1) in the mouse microsome assay, and 122 minutes vs. 38 minutes in the human microsome assay [1]. This translates to a 3.2-fold to 4.2-fold improvement in metabolic stability across species.
ADMEMicrosomal StabilityMetabolic StabilityPK
Evidence Dimension
Liver Microsomal Stability (T1/2 in min)
Target Compound Data
Human: 161 min; Mouse: 122 min
Comparator Or Baseline
Compound 1 (Hit 1): Mouse: 38 min
Quantified Difference
3.2-fold (mouse) to 4.2-fold (human) increase in T1/2
Conditions
Liver microsomal stability assay; species indicated [1]
Why This Matters
Enhanced microsomal stability is a primary predictor of favorable in vivo pharmacokinetics, enabling sustained target engagement and chronic dosing regimens without the need for continuous infusion, a key advantage over peptide therapeutics like relaxin.
ADMEMicrosomal StabilityMetabolic StabilityPK
[1] Table 13, Comparison of ADME profile for hit 1 and ML290. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. View Source
ML-290 vs. Relaxin-2 Peptide: Superior Systemic Exposure and In Vivo Stability
Unlike the native peptide hormone relaxin-2 (serelaxin), which has a short in vivo half-life and requires continuous intravenous infusion for therapeutic effect, ML-290 is a small molecule with high in vivo stability and excellent pharmacokinetic properties [1][2]. In a mouse model, ML-290 demonstrated sustained concentrations in the liver following multiple injections, a property that directly enabled its chronic administration and anti-fibrotic efficacy in a carbon tetrachloride (CCl4)-induced liver fibrosis model [3][4]. The optimization of the series explicitly prioritized 'excellent in vivo PK properties with high levels of systemic exposure' [2].
PharmacokineticsIn Vivo StabilitySystemic ExposureLiver Fibrosis
Evidence Dimension
In Vivo Pharmacokinetics
Target Compound Data
Sustained liver concentrations; high systemic exposure enabling chronic dosing [3]
Comparator Or Baseline
Relaxin-2 (serelaxin): Short half-life, requires continuous IV infusion [1]
Quantified Difference
Not quantified as a direct PK head-to-head; class-level difference between small molecule and peptide is well-established
Conditions
In vivo mouse PK studies; CCl4-induced liver fibrosis model in hRXFP1-KI mice [3]
Why This Matters
The ability to achieve sustained systemic exposure via simple intraperitoneal or oral administration makes ML-290 a practical and cost-effective tool for chronic disease models, avoiding the logistical and financial burden of continuous peptide infusion.
PharmacokineticsIn Vivo StabilitySystemic ExposureLiver Fibrosis
[1] Ng HH, Esteban-Lopez M, Agoulnik AI. Targeting the relaxin/insulin-like family peptide receptor 1 and 2 with small molecule compounds. Mol Cell Endocrinol. 2019 May 1;487:40-44. doi: 10.1016/j.mce.2018.12.013. View Source
[2] Wilson KJ, Xiao J, Chen CZ, Huang Z, Agoulnik IU, Ferrer M, Southall N, Hu X, Zheng W, Xu X, Wang A, Myhr C, Barnaeva E, George ER, Agoulnik AI, Marugan JJ. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile. Eur J Med Chem. 2018 Aug 5;156:79-92. doi: 10.1016/j.ejmech.2018.06.047. View Source
[3] Kaftanovskaya EM, Ng HH, Soula M, Rivas B, Myhr C, Ho BA, Cervantes BA, Shupe TD, Devarasetty M, Hu X, Xu X, Patnaik S, Wilson KJ, Barnaeva E, Ferrer M, Southall NT, Marugan JJ, Bishop CE, Agoulnik IU, Agoulnik AI. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis. Sci Rep. 2017 Sep 7;7(1):10806. doi: 10.1038/s41598-017-10521-9. View Source
[4] SAT-035 Small Molecule Allosteric Agonist of Relaxin Receptor Ml290 Demonstrates Antifibrotic Properties in Liver Fibrosis. J Endocr Soc. 2019 Apr 30;3(Suppl 1):SAT-035. doi: 10.1210/js.2019-SAT-035. View Source
ML-290 Selectivity for RXFP1 vs. RXFP2: >15-Fold Discrimination
ML-290 demonstrates significant selectivity for the relaxin receptor RXFP1 over the closely related insulin-like peptide 3 receptor, RXFP2. In cAMP production assays, ML-290 activates human RXFP1 with an EC50 of 94 nM (0.094 µM), whereas its EC50 for RXFP2 is 1.5 µM . This represents a >15-fold selectivity window. This is a crucial differentiator, as RXFP2 activation by relaxin-family peptides mediates distinct physiological processes, including testicular descent and bone metabolism, which may not be desired in studies focused on RXFP1-mediated anti-fibrotic and vasodilatory effects.
SelectivityRXFP1RXFP2Off-target
Evidence Dimension
Receptor Activation (EC50)
Target Compound Data
RXFP1 EC50 = 0.094 µM
Comparator Or Baseline
RXFP2 EC50 = 1.5 µM
Quantified Difference
>15-fold selectivity for RXFP1 over RXFP2
Conditions
cAMP production assay in cells expressing human receptors
Why This Matters
This selectivity profile is essential for interpreting experimental results, as it minimizes confounding effects from RXFP2 activation and ensures that observed phenotypes are primarily attributable to RXFP1 signaling.
SelectivityRXFP1RXFP2Off-target
ML-290 vs. Native Relaxin-2: Biased Agonism and Differential Signaling Profile
ML-290 is a biased allosteric agonist of RXFP1, exhibiting a signaling profile distinct from the native peptide ligand, relaxin-2 (RLN2). Unlike RLN2, which signals through multiple pathways including cAMP, cGMP, and β-arrestin1 recruitment, ML-290 and its derivatives show biased GPCR signaling with a different pattern of activation for these pathways [1][2]. Specifically, ML-290 causes strong coupling of RXFP1 to Gαs and GαoB but weak coupling to Gαi3, resulting in a unique signaling fingerprint indicative of vasodilator and anti-fibrotic properties [3]. This biased agonism may lead to potentially distinct biological effects compared to the native hormone, including differences in long-term actions on fibrosis markers in human cardiac fibroblasts [2][3].
Native Relaxin-2 (RLN2): Balanced agonist signaling via multiple pathways [1]
Quantified Difference
Qualitative difference in signaling fingerprint; pathway-specific recruitment quantified in cited studies
Conditions
Human cell lines expressing RXFP1; various functional assays measuring G-protein coupling and second messenger generation [1][3]
Why This Matters
Biased agonism offers the potential for therapeutic selectivity, allowing for the preferential activation of beneficial signaling pathways while minimizing those associated with adverse effects. This is a critical consideration for research aimed at translating RXFP1 agonism into specific therapeutic outcomes.
Biased AgonismG-proteincAMPcGMPβ-arrestin
[1] Yung LM, Yang P, van Deusen C, Bocobo G, Dinter T, Cavallo J, et al. Biased small molecule RXFP1 agonists ameliorate experimental pulmonary hypertension and RV hypertrophy. Circulation. 2025 Nov 4;152(Suppl_1):A4370217. View Source
[2] ML290 is a biased allosteric agonist at the relaxin receptor RXFP1. Sci Rep. 2017 Jun 7;7(1):2950. doi: 10.1038/s41598-017-02965-0. View Source
[3] ML290 is a biased allosteric agonist at the relaxin receptor RXFP1. CORE. 2017. View Source
ML-290 Application Scenarios: Where Its Specific Properties Provide a Decisive Advantage
Chronic In Vivo Models of Liver Fibrosis Requiring Sustained Target Engagement
In studies of liver fibrosis where continuous activation of RXFP1 is required, ML-290 is the preferred tool compound. Its high in vivo stability and sustained liver concentrations, as demonstrated in mouse pharmacokinetic studies, allow for once-daily intraperitoneal dosing to achieve significant reductions in collagen content, α-SMA expression, and cell proliferation in the CCl4-induced fibrosis model [1]. This is in stark contrast to the native ligand relaxin-2, which would necessitate continuous intravenous infusion via osmotic pumps, a technically challenging and costly approach for chronic studies [2]. Therefore, for any long-term preclinical fibrosis program, ML-290 offers a logistically superior and more reproducible solution.
Studies of RXFP1 Signaling Bias and Pathway-Specific Pharmacology
For researchers aiming to dissect the specific signaling pathways downstream of RXFP1 that mediate anti-fibrotic versus vasodilatory effects, ML-290 is an essential reagent. As a biased allosteric agonist, it elicits a pattern of G-protein coupling (strong Gαs/GαoB, weak Gαi3) and downstream second messenger activation (cAMP/cGMP/β-arrestin1) that is distinct from the balanced signaling of the native peptide relaxin-2 [3][4]. Using ML-290 allows investigators to probe the functional consequences of activating a specific subset of RXFP1's signaling repertoire, providing insights that are unattainable with the native ligand. This is particularly relevant for studies in human cardiac fibroblasts and pulmonary artery smooth muscle cells, where biased signaling has been shown to impact markers of fibrosis and cellular plasticity [4][5].
Studies in Humanized RXFP1 Mouse Models and Cross-Species Pharmacology
ML-290 is the definitive compound for research requiring activation of human RXFP1 in a murine host, as it does not activate the endogenous mouse or rat receptor [6]. This unique species selectivity makes the use of humanized RXFP1 knock-in (KI) mice mandatory for in vivo efficacy studies, a model in which ML-290 has been extensively validated [1][5]. When planning experiments in these specialized models, procurement of ML-290 is essential, as other RXFP1 agonists may possess different species cross-reactivity profiles that could lead to ambiguous or negative results. The established literature demonstrating efficacy of ML-290 in hRXFP1-KI mice for both pulmonary hypertension and liver fibrosis provides a robust framework for experimental design and dose selection [1][5].
In Vitro Antifibrotic Screening with Human Hepatic Stellate and Cardiac Fibroblast Cells
For in vitro assays focused on the antifibrotic activity of RXFP1 activation in human cells, ML-290 is the gold standard small-molecule tool. It has been shown to potently regulate the expression of hundreds of fibrosis-related genes in human hepatic stellate cells (LX-2) and primary human stellate cells, primarily affecting extracellular matrix remodeling and cytokine signaling [7][8]. It also demonstrates long-term beneficial actions on markers of fibrosis in human cardiac fibroblasts [4]. The compound's high metabolic stability in vitro ensures consistent compound exposure over the duration of the assay, a key advantage over less stable analogs [9]. Its >15-fold selectivity for RXFP1 over RXFP2 minimizes off-target effects, making it a more specific probe for RXFP1-mediated antifibrotic gene programs compared to the native peptide .
[1] Kaftanovskaya EM, Ng HH, Soula M, Rivas B, Myhr C, Ho BA, Cervantes BA, Shupe TD, Devarasetty M, Hu X, Xu X, Patnaik S, Wilson KJ, Barnaeva E, Ferrer M, Southall NT, Marugan JJ, Bishop CE, Agoulnik IU, Agoulnik AI. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis. Sci Rep. 2017 Sep 7;7(1):10806. doi: 10.1038/s41598-017-10521-9. View Source
[2] Ng HH, Esteban-Lopez M, Agoulnik AI. Targeting the relaxin/insulin-like family peptide receptor 1 and 2 with small molecule compounds. Mol Cell Endocrinol. 2019 May 1;487:40-44. doi: 10.1016/j.mce.2018.12.013. View Source
[3] Yung LM, Yang P, van Deusen C, Bocobo G, Dinter T, Cavallo J, et al. Biased small molecule RXFP1 agonists ameliorate experimental pulmonary hypertension and RV hypertrophy. Circulation. 2025 Nov 4;152(Suppl_1):A4370217. View Source
[4] ML290 is a biased allosteric agonist at the relaxin receptor RXFP1. Sci Rep. 2017 Jun 7;7(1):2950. doi: 10.1038/s41598-017-02965-0. View Source
[5] Yung LM, et al. Abstract 16555: ML290, an Allosteric Agonist of RXFP1, Attenuates Experimental Pulmonary Hypertension. Circulation. 2018 Nov 6;138(Suppl_1):A16555. View Source
[6] Huang Z, Myhr C, Bathgate RA, Ho BA, Bueno A, Hu X, Xiao J, Southall N, Barnaeva E, Agoulnik IU, Marugan JJ, Ferrer M, Agoulnik AI. Activation of Relaxin Family Receptor 1 from Different Mammalian Species by Relaxin Peptide and Small-Molecule Agonist ML290. Front Endocrinol (Lausanne). 2015 Aug 17;6:128. doi: 10.3389/fendo.2015.00128. View Source
[7] SAT-035 Small Molecule Allosteric Agonist of Relaxin Receptor Ml290 Demonstrates Antifibrotic Properties in Liver Fibrosis. J Endocr Soc. 2019 Apr 30;3(Suppl 1):SAT-035. doi: 10.1210/js.2019-SAT-035. View Source
[8] Ng HH, et al. In search of a small molecule agonist of the relaxin receptor RXFP1 for the treatment of liver fibrosis. Sci Rep. 2017 Sep 7;7:10806. doi: 10.1038/s41598-017-10521-9. View Source
[9] Table 13, Comparison of ADME profile for hit 1 and ML290. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.